molecular formula C9H16ClN5O B5910027 Terbutylazine-2-hydroxy

Terbutylazine-2-hydroxy

Cat. No.: B5910027
M. Wt: 245.71 g/mol
InChI Key: PSSHJZZCOUUSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Terbutylazine-2-hydroxy undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Terbutylazine-2-hydroxy involves its role as a photosynthesis inhibitor. It interferes with the photosynthetic electron transport chain in chloroplasts, leading to the inhibition of photosynthesis and subsequent plant death . This mechanism is similar to that of its parent compound, terbutylazine.

Comparison with Similar Compounds

Terbutylazine-2-hydroxy is similar to other triazine herbicides such as atrazine, simazine, and desethyl-terbuthylazine. it is unique in its specific substitution pattern on the triazine ring, which gives it distinct chemical and biological properties . For example:

These differences in structure result in variations in their environmental persistence, toxicity, and effectiveness as herbicides.

Properties

IUPAC Name

2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5O/c1-9(2,3)15-8-13-6(10)12-7(14-8)11-4-5-16/h16H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHJZZCOUUSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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